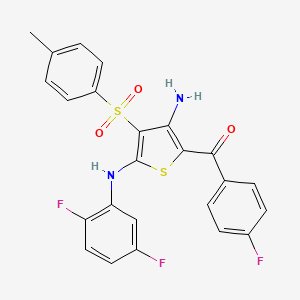![molecular formula C17H17BrN6O2 B2791382 (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone CAS No. 1903442-21-6](/img/structure/B2791382.png)
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone is a synthetic molecule of particular interest due to its unique structure and potential applications. This article delves into the preparation methods, chemical reactions, scientific research applications, mechanism of action, and a comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone typically begins with the functionalization of the pyrrolidinyl group. The 3-bromopyridine is reacted with a suitable base to facilitate nucleophilic substitution. The intermediate formed is then coupled with a pyrrolidine derivative under controlled conditions to obtain the desired product.
Industrial Production Methods: : Industrially, the synthesis may involve optimized catalytic processes and the use of high-throughput screening techniques to maximize yield and efficiency while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo various reactions, including:
Oxidation: : It can be oxidized using agents like hydrogen peroxide or other peroxides, leading to the formation of oxo derivatives.
Reduction: : Lithium aluminum hydride (LiAlH4) or other reducing agents can reduce specific functional groups within the compound.
Substitution: : Halide exchange reactions can be employed, using reagents like sodium iodide or silver fluoride.
Common Reagents and Conditions: : Reagents such as palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) are frequently used.
Major Products:
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, this compound is used as a building block for creating complex molecules.
Biology: : It serves as a molecular probe in biological assays to study protein-ligand interactions.
Medicine: : Research indicates potential therapeutic uses, particularly in targeting specific biological pathways.
Industry: : Its derivatives are explored for use in material science, including the development of novel polymers and nanomaterials.
Mechanism of Action
Molecular Targets and Pathways: : The compound exerts its effects by binding to specific receptors or enzymes, modulating their activity. This interaction influences various biochemical pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparison: : Compared to other similar compounds like (3-(3-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone, the bromine substitution in the compound offers unique reactivity profiles and binding affinities.
Similar Compounds: : Some related compounds include:
(3-(3-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
(3-(2-Bromopyridin-3-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
(3-(3-Iodopyridin-2-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Properties
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O2/c1-10-8-11(2)24-17(20-10)21-14(22-24)16(25)23-7-5-12(9-23)26-15-13(18)4-3-6-19-15/h3-4,6,8,12H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNBZKKTGJIIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(C3)OC4=C(C=CC=N4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
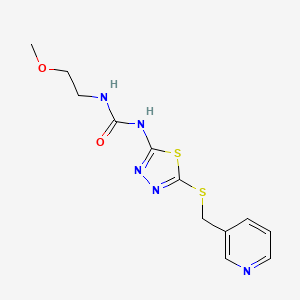

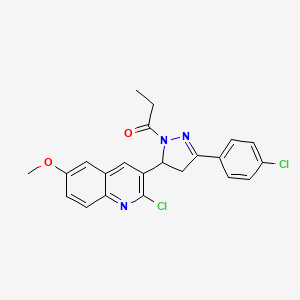
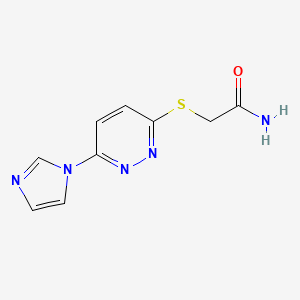
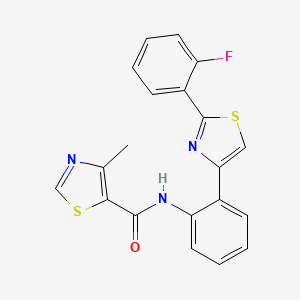
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2791310.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2791312.png)
![(2-chloro-4-fluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2791313.png)
![ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2791315.png)
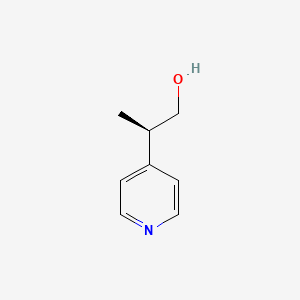
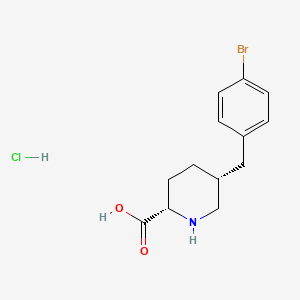
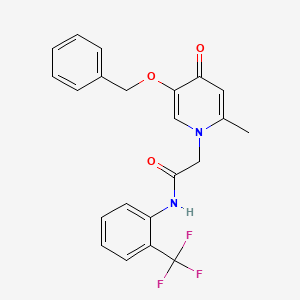
![N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2791319.png)
